N-Hidroxi-4-aminobifenilo

Descripción general

Descripción

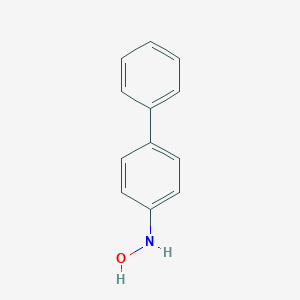

N-Hydroxy-4-aminobiphenyl is a chemical compound characterized by the presence of a hydroxy group attached to the nitrogen atom of 4-aminobiphenyl. This compound is known for its role as a metabolite of 4-aminobiphenyl, which is a well-documented carcinogen. N-Hydroxy-4-aminobiphenyl is significant in the study of chemical carcinogenesis due to its ability to form DNA adducts, leading to mutations and cancer development .

Aplicaciones Científicas De Investigación

Metabolic Activation and Carcinogenesis

N-Hydroxy-4-aminobiphenyl plays a crucial role in the metabolic activation of 4-ABP, which is known for its carcinogenic properties. The metabolism of 4-ABP involves cytochrome P450 enzymes, particularly CYP1A2, which oxidizes 4-ABP to N-OH-ABP. This process is essential as it leads to the formation of reactive intermediates that can bind to DNA, resulting in mutagenic effects.

Key Findings:

- DNA Adduct Formation: N-OH-ABP can undergo further metabolic transformations, including O-acetylation, leading to the formation of DNA adducts that are implicated in bladder carcinogenesis. Studies have shown that these adducts are present in the bladder tissues of both humans and experimental animals exposed to 4-ABP .

- Reactive Oxygen Species (ROS): The metabolism of N-OH-ABP can also generate ROS, contributing to oxidative stress and subsequent DNA damage .

Biomarkers for Cancer Risk Assessment

N-Hydroxy-4-aminobiphenyl is utilized as a biomarker for assessing exposure to 4-ABP and evaluating cancer risk. Its detection in biological samples can provide insights into an individual’s exposure levels and potential risk for developing bladder cancer.

Applications:

Mecanismo De Acción

Target of Action

N-Hydroxy-4-aminobiphenyl is a N-substituted amine that is 4-aminobiphenyl substituted by a hydroxy group at the nitrogen atom . It is known to play the role of a carcinogenic agent and is a human xenobiotic metabolite , which means it is a metabolite produced by metabolism of a xenobiotic compound in humans.

Mode of Action

The genotoxic and carcinogenic effects of N-Hydroxy-4-aminobiphenyl are exhibited when it is metabolically converted to a reactive electrophile, the aryl nitrenium ions . These ions subsequently bind to DNA and induce lesions .

Biochemical Pathways

N-Hydroxy-4-aminobiphenyl undergoes metabolic activation by N-hydroxylation of the exocyclic amine groups to produce the proposed reactive intermediate, the heteroaryl nitrenium ion , which is the critical metabolite implicated in DNA damage and genotoxicity .

Pharmacokinetics

The metabolites of N-Hydroxy-4-aminobiphenyl are transported through the blood via renal filtration to the urinary bladder lumen where acidic pH can facilitate the hydrolysis of the N-glucuronide and enhance the conversion of N-Hydroxy-4-aminobiphenyl to a reactive electrophile that will form covalent adducts with urothelial DNA .

Result of Action

The interaction of N-Hydroxy-4-aminobiphenyl with DNA results in the formation of DNA adducts . This DNA damage can lead to mutations and ultimately to the development of cancer .

Action Environment

The action of N-Hydroxy-4-aminobiphenyl can be influenced by environmental factors such as the frequency of urination and urine pH . For instance, a higher frequency of urination can reduce the exposure of the bladder to the carcinogen, thereby reducing the risk of bladder cancer .

Análisis Bioquímico

Biochemical Properties

N-Hydroxy-4-aminobiphenyl plays a pivotal role in the metabolism of carcinogens . It undergoes metabolic activation by N-hydroxylation of the exocyclic amine groups to produce the proposed reactive intermediate, the heteroaryl nitrenium ion . This is the critical metabolite implicated in DNA damage and genotoxicity .

Cellular Effects

N-Hydroxy-4-aminobiphenyl has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to cause genetic damage in several test systems, including mutations in bacteria and in cultured human and other mammalian cells . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism by which N-Hydroxy-4-aminobiphenyl causes cancer is thought to require its metabolism to a reactive form . When aryl-amines, such as N-Hydroxy-4-aminobiphenyl, are metabolized, they can be either activated via N-hydroxylation (by cytochrome P450 liver enzymes) or detoxified via pathways such as N-acetylation .

Temporal Effects in Laboratory Settings

The effects of N-Hydroxy-4-aminobiphenyl over time in laboratory settings have been studied. For instance, it has been found that the DNA adducts of 4-ABP appear more evenly distributed along the three exons of the p53 gene as compared with the BPDE–DNA adducts .

Dosage Effects in Animal Models

In animal models, the effects of N-Hydroxy-4-aminobiphenyl vary with different dosages. Oral exposure to 4-aminobiphenyl caused urinary-bladder cancer (carcinoma) in mice, rabbits, and dogs and blood-vessel cancer (angiosarcoma) and liver tumors in mice .

Metabolic Pathways

N-Hydroxy-4-aminobiphenyl is involved in several metabolic pathways. It undergoes metabolic activation by N-hydroxylation of the exocyclic amine groups to produce the proposed reactive intermediate, the heteroaryl nitrenium ion .

Transport and Distribution

It is known that human uroepithelia contain microsomal acetyl transferases that are capable of converting the proximate metabolites N-OAc-AABP and N-OH-AABP of the human bladder carcinogen ABP, to reactive electrophiles that bind to DNA .

Subcellular Localization

It has been found that the DNA adducts of 4-ABP appear more evenly distributed along the three exons of the p53 gene as compared with the BPDE–DNA adducts . This suggests that N-Hydroxy-4-aminobiphenyl may interact with DNA in the nucleus of the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Hydroxy-4-aminobiphenyl can be synthesized through the hydroxylation of 4-aminobiphenyl. This process typically involves the use of oxidizing agents such as hydrogen peroxide or organic peroxides under controlled conditions to introduce the hydroxy group at the nitrogen atom .

Industrial Production Methods: While specific industrial production methods for N-Hydroxy-4-aminobiphenyl are not extensively documented, the compound can be produced in laboratory settings using standard organic synthesis techniques. The process involves careful control of reaction conditions to ensure the selective hydroxylation of the amino group without affecting the biphenyl structure .

Análisis De Reacciones Químicas

Types of Reactions: N-Hydroxy-4-aminobiphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form nitroso derivatives.

Reduction: It can be reduced back to 4-aminobiphenyl under specific conditions.

Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of different derivatives

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, organic peroxides.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, sulfonating agents.

Major Products Formed:

Nitroso Derivatives: Formed through oxidation.

4-Aminobiphenyl: Formed through reduction.

Substituted Derivatives: Formed through substitution reactions

Comparación Con Compuestos Similares

4-Aminobiphenyl: The parent compound, known for its carcinogenic properties.

N-Hydroxy-2-aminofluorene: Another hydroxylated aromatic amine with similar carcinogenic potential.

N-Hydroxy-2-acetylaminofluorene: A compound with similar metabolic activation pathways and DNA adduct formation

Uniqueness: N-Hydroxy-4-aminobiphenyl is unique due to its specific hydroxylation at the nitrogen atom, which significantly influences its reactivity and interaction with DNA. This specificity makes it a valuable compound for studying the mechanisms of chemical carcinogenesis and the development of targeted cancer therapies .

Actividad Biológica

N-Hydroxy-4-aminobiphenyl (N-OH-4-ABP) is a significant metabolite of the carcinogenic compound 4-aminobiphenyl (4-ABP), known for its role in the development of various cancers, particularly bladder and liver cancers. This article delves into the biological activity of N-OH-4-ABP, focusing on its metabolic pathways, mechanisms of action, and associated health risks.

Metabolic Pathways

N-Hydroxy-4-aminobiphenyl is primarily formed through the N-hydroxylation of 4-ABP by cytochrome P450 enzymes, particularly CYP1A2 and CYP2E1. This metabolic process is crucial as it leads to the formation of reactive intermediates that can interact with cellular macromolecules, including DNA.

- Cytochrome P450 Enzymes :

Table 1: Key Enzymes Involved in N-Hydroxylation

| Enzyme | Role in Metabolism | Reference |

|---|---|---|

| CYP1A2 | Converts 4-ABP to N-OH-4-ABP | |

| CYP2E1 | Induces oxidative stress | |

| NAT1/NAT2 | Catalyze O-acetylation of N-OH-4-ABP |

The biological activity of N-Hydroxy-4-aminobiphenyl is characterized by its ability to form DNA adducts , which are critical in the initiation of carcinogenesis. The process involves several steps:

- Formation of Arylnitrenium Ions : After O-acetylation by NAT enzymes, N-OH-4-ABP can generate highly reactive arylnitrenium ions.

- DNA Adduct Formation : These ions covalently bond with DNA, leading to mutations that can disrupt normal cellular functions and promote tumorigenesis .

- Oxidative Stress : The metabolism of N-OH-4-ABP also generates reactive oxygen species (ROS), contributing to oxidative DNA damage, which further enhances its carcinogenic potential .

Case Studies and Research Findings

Numerous studies have examined the effects of N-Hydroxy-4-aminobiphenyl on biological systems. Below are notable findings:

Study 1: Tumorigenicity in Animal Models

A study conducted on BALB/c mice demonstrated a dose-dependent relationship between N-OH-4-ABP exposure and the incidence of liver tumors. Mice treated with varying concentrations showed significant tumor formation correlated with DNA adduct levels .

Study 2: Human Relevance

Research indicated that human sulfotransferases play a vital role in the bioactivation of N-OH-4-ABP. The findings suggest that individuals with specific genetic polymorphisms in these enzymes may exhibit different susceptibilities to cancer associated with 4-ABP exposure .

Health Implications

The carcinogenic potential of N-Hydroxy-4-aminobiphenyl emphasizes the need for public health awareness regarding exposure sources, such as tobacco smoke and certain hair dyes. Regulatory measures are essential to mitigate risks associated with this compound.

Propiedades

IUPAC Name |

N-(4-phenylphenyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVLYOJYVMLSFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00218300 | |

| Record name | N-Hydroxy-4-aminobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6810-26-0 | |

| Record name | N-Hydroxy-4-aminobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6810-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-4-aminobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006810260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxy-4-aminobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Hydroxy-4-aminobiphenyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJC7V247MG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-hydroxy-4-aminobiphenyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.